Uracil, 6-acetamido-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

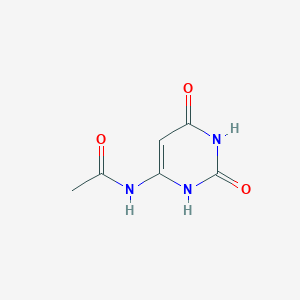

Uracil, 6-acetamido- is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA This compound is characterized by the presence of an acetamido group at the 6th position of the uracil ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetamido-uracil typically involves the introduction of an acetamido group to the uracil molecule. One common method is the reaction of uracil with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of 6-acetamido-uracil .

Industrial Production Methods

Industrial production of 6-acetamido-uracil follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-acetamido-uracil undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the acetamido group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted uracil derivatives, which can have different functional groups replacing the acetamido group .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

One of the most significant applications of Uracil, 6-acetamido- is its role as an antitumor agent. Research indicates that uracil derivatives can inhibit thymidine phosphorylase, an enzyme involved in nucleoside metabolism that is often overexpressed in tumors. A patent describes the use of uracil derivatives, including Uracil, 6-acetamido-, as potent inhibitors of this enzyme, thereby enhancing the efficacy of existing antitumor therapies .

Mechanism of Action

The mechanism by which Uracil, 6-acetamido- exerts its antitumor effects involves the potentiation of the action of other chemotherapeutic agents. By inhibiting thymidine phosphorylase, it increases the availability of nucleosides that are critical for DNA synthesis in rapidly dividing cancer cells . This dual action not only enhances the effectiveness of chemotherapy but also reduces the side effects associated with high doses of traditional agents.

Molecular Biology Applications

Role in Immunoglobulin Gene Diversification

Uracil plays a crucial role in the diversification of immunoglobulin genes through the action of activation-induced deaminase (AID), which converts cytosine to uracil in DNA. Studies have shown that uracil residues generated during this process are essential for antibody diversity and immune response . The presence of uracil in DNA can lead to mutations that are beneficial for adapting to various pathogens.

Antiviral Activity

Uracil, including its derivatives like Uracil, 6-acetamido-, has been implicated in antiviral immunity. It can inhibit viral propagation by exploiting the sensitivity of viral genomes to uracil misincorporation. For instance, research highlights how uracil's incorporation into viral DNA can trigger repair mechanisms that ultimately inhibit viral replication . This property is particularly relevant in developing antiviral therapies against viruses such as HIV-1.

Cosmetic Formulations

Skin Care Applications

In cosmetic formulations, Uracil, 6-acetamido- has been explored for its potential benefits in skin care products. Its properties as a stabilizing agent and film former can enhance the texture and efficacy of topical formulations. Research indicates that incorporating uracil derivatives into creams and lotions can improve skin hydration and barrier function .

Formulation Stability

The stability of cosmetic products containing Uracil, 6-acetamido- has been evaluated through various tests. Studies show that formulations with this compound maintain their integrity over time while providing enhanced sensory attributes to users .

Case Study 1: Antitumor Efficacy

A clinical study involving patients with advanced solid tumors tested a combination therapy using a uracil derivative alongside standard chemotherapy. Results indicated a significant improvement in tumor response rates compared to chemotherapy alone, supporting the compound's role as an effective potentiator in cancer treatment.

Case Study 2: Immunological Response

In vitro studies demonstrated that B cells stimulated with AID showed increased levels of uracil incorporation into immunoglobulin genes. This incorporation was linked to enhanced antibody production against specific antigens, highlighting Uracil's importance in adaptive immunity.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 6-acetamido-uracil involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This can lead to mutations and inhibition of cell proliferation. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and thymidylate synthase .

Comparison with Similar Compounds

Similar Compounds

Uracil: The parent compound, found in RNA.

5-Fluorouracil: A well-known anticancer drug.

6-Methyluracil: Another derivative with different biological activities

Uniqueness

6-acetamido-uracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interfere with nucleic acid metabolism makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

Uracil, 6-acetamido- (also known as 6-acetamido-uracil) is a derivative of uracil, a pyrimidine nucleobase that plays a critical role in the synthesis of RNA and various metabolic processes. This article explores the biological activity of 6-acetamido-uracil, focusing on its antiviral properties, anticancer effects, and metabolic roles.

Chemical Structure and Properties

6-Acetamido-uracil is characterized by the addition of an acetamido group at the 6-position of the uracil molecule. This modification can influence its biological activity and interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral potential of uracil derivatives, including 6-acetamido-uracil. A notable investigation focused on N1,N3-disubstituted uracil derivatives , which demonstrated significant antiviral activity against SARS-CoV-2 variants. These compounds were shown to inhibit the activity of recombinant SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), suggesting that modifications at the N1 and N3 positions can enhance their efficacy against viral replication .

Table 1: Antiviral Efficacy of Uracil Derivatives

| Compound | Viral Target | Inhibition Mechanism | Reference |

|---|---|---|---|

| N1,N3-disubstituted uracils | SARS-CoV-2 | Inhibition of RdRp | |

| 6-acetamido-uracil | HCMV, HIV, HCV | Inhibition of viral replication |

Anticancer Properties

The anticancer properties of uracil derivatives have been explored extensively. For instance, studies have indicated that compounds derived from uracil can exhibit anti-proliferative effects on various cancer cell lines. A specific study involving cellulosic derivatives containing uracil acetamide showed strong inhibitory effects on lung cancer cells (A549) and colon cancer cells (Caco2). The mechanism was linked to the downregulation of key oncogenes such as β-Catenin and c-Myc, which are integral to cancer progression .

Table 2: Anticancer Activity of Uracil Derivatives

| Compound | Cancer Type | Mechanism | Reference |

|---|---|---|---|

| Cellulosic derivative MDAU(4) | Lung (A549) | Downregulation of Wnt signaling | |

| 5-fluorouracil | Various cancers | Inhibition of RNA synthesis |

Metabolic Role

Uracil plays a crucial role in cellular metabolism. It is involved in the synthesis of nucleotides and acts as a precursor for RNA synthesis. Additionally, it serves as an allosteric regulator in various biochemical pathways. The conversion of uridine to uracil is mediated by enzymes such as uridine phosphorylase, illustrating its importance in metabolic pathways .

Case Studies

- Antiviral Study Against SARS-CoV-2 : A study synthesized novel uracil derivatives that were tested for their effectiveness against SARS-CoV-2 variants. The results indicated that these compounds could significantly reduce viral load in vitro when administered during different stages of infection .

- Anticancer Effects on A549 Cells : Research demonstrated that a specific derivative (MDAU(4)) exhibited stronger inhibitory effects on A549 cells compared to controls by reducing the expression levels of oncogenes associated with tumor growth .

Properties

CAS No. |

32970-34-6 |

|---|---|

Molecular Formula |

C6H7N3O3 |

Molecular Weight |

169.14 g/mol |

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide |

InChI |

InChI=1S/C6H7N3O3/c1-3(10)7-4-2-5(11)9-6(12)8-4/h2H,1H3,(H3,7,8,9,10,11,12) |

InChI Key |

VJRNRSHGUUZQRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=O)NC(=O)N1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.